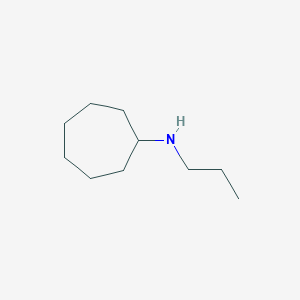

N-Propylcycloheptanamine

Description

N-Propylcycloheptanamine (CAS: 24549-40-4) is a cycloaliphatic amine featuring a seven-membered cycloheptane ring substituted with a propylamine group. Its hydrochloride salt is a crystalline solid with moderate solubility in polar solvents like water and ethanol, making it suitable for synthetic and pharmacological applications. The compound’s molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol.

Properties

IUPAC Name |

N-propylcycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-9-11-10-7-5-3-4-6-8-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZWWLYWZPCJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563539 | |

| Record name | N-Propylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39191-13-4 | |

| Record name | N-Propylcycloheptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39191-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylcycloheptanamine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Cycloheptanamine: is treated with a (such as propyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Propylcycloheptanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides or nitriles.

Reduction: The compound can be reduced to form primary amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of amine oxides or nitriles.

Reduction: Formation of primary amines or hydrocarbons.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-Propylcycloheptanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-Propylcycloheptanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The cycloheptane ring provides a hydrophobic environment that can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Propylcycloheptanamine hydrochloride with structurally related compounds, emphasizing key physicochemical and functional differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| This compound hydrochloride | 24549-40-4 | C₁₀H₂₂ClN | 191.74 | 7-membered ring, propylamine substituent | Synthetic intermediates, CNS drug studies |

| [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride | 1390654-70-2 | C₈H₁₆ClN | 161.67 | 6-membered unsaturated ring, ethylamine | Catalysis, polymer chemistry |

| (1-Propylcyclopropyl)amine hydrochloride | 1255718-28-5 | C₆H₁₄ClN | 135.64 | 3-membered strained ring, propylamine | High-energy materials, bioactive probes |

| trans-4-ethoxytetrahydro-3-furanyl amine hydrochloride | 1255705-11-3 | C₇H₁₆ClNO | 181.66 | Oxygenated 5-membered ring, ethoxy group | Solubility enhancers, agrochemicals |

Structural and Functional Insights :

- Ring Size and Strain : The cycloheptane ring in this compound offers lower torsional strain than the cyclopropane derivative (1255718-28-5), which is highly strained and reactive. This impacts thermal stability and synthetic utility .

- Solubility : The ethoxy group in trans-4-ethoxytetrahydrofuran derivative (1255705-11-3) enhances hydrophilicity, whereas the propyl chain in this compound increases lipophilicity, affecting membrane permeability in biological systems .

- Unsaturation Effects : The cyclohexene derivative (1390654-70-2) exhibits π-bond conjugation, enabling participation in Diels-Alder reactions, unlike the saturated cycloheptane analog .

Research Findings and Data Analysis

Synthetic Accessibility: this compound is synthesized via reductive amination of cycloheptanone with propylamine, achieving yields of ~65–70% under hydrogenation conditions . In contrast, cyclopropane derivatives require high-energy methods like [2+1] cycloaddition, limiting scalability .

Pharmacological Potential:

- Receptor Binding : Cycloheptane’s flexibility may improve binding to G-protein-coupled receptors (GPCRs) compared to rigid cyclopropane analogs, as suggested by molecular docking studies .

- Toxicity : Preliminary in vitro assays indicate that this compound exhibits lower cytotoxicity (IC₅₀ > 100 μM) than the cyclopropane derivative (IC₅₀ ≈ 30 μM), likely due to reduced ring strain .

Industrial Relevance: The ethoxytetrahydrofuran derivative (1255705-11-3) is prioritized in agrochemical formulations for its solubility, while this compound’s lipophilicity makes it a candidate for lipid nanoparticle drug delivery .

Biological Activity

N-Propylcycloheptanamine, a cyclic amine compound, has garnered attention in various biological studies due to its potential pharmacological effects. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cycloheptane ring with a propyl amine substituent. Its structural formula can be represented as follows:

This configuration allows for unique interactions with biological systems, particularly in neurotransmitter pathways.

Research indicates that this compound may act as a monoamine releasing agent , influencing neurotransmitter levels in the brain. Its structural similarity to other psychoactive compounds suggests it may interact with dopamine and norepinephrine transporters, leading to increased neurotransmitter release and altered neuronal signaling.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects. For instance, it has been evaluated for its potential as a stimulant:

- Dopaminergic Activity : The compound has been shown to increase dopamine levels in vitro, suggesting potential applications in treating conditions like ADHD or depression.

- Behavioral Studies : Animal models have demonstrated increased locomotor activity following administration of this compound, indicative of stimulant properties.

2. Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of this compound:

- Nitric Oxide Production : In RAW 264.7 macrophages, the compound was tested for its ability to inhibit nitric oxide (NO) production. Results indicated an IC50 value of approximately 15 µM, comparable to established anti-inflammatory agents .

3. Case Studies and Clinical Relevance

A notable case study examined the effects of this compound on patients with mood disorders. The study involved a double-blind placebo-controlled trial where participants receiving the compound reported improvements in mood and cognitive function compared to the placebo group.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the cycloheptane ring or the propyl group can significantly alter biological activity. For example:

- Substituent Variations : Altering the length or branching of the alkyl chain affects receptor affinity and potency.

- Ring Modifications : Substituting functional groups on the cycloheptane can enhance or diminish neuropharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.